molecular formula C13H10N2S B1268234 2-(2-Aminophenyl)sulfanylbenzonitrile CAS No. 140425-65-6

2-(2-Aminophenyl)sulfanylbenzonitrile

Cat. No. B1268234
Key on ui cas rn: 140425-65-6
M. Wt: 226.3 g/mol
InChI Key: RROSHIIMNNWHFW-UHFFFAOYSA-N
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Patent
US05399703

Procedure details

In 10 ml of DMF was dissolved 1.25 g of orthoaminothiophenol followed by addition of 1.38 g of potassium carbonate. The mixture was preheated at 100° C. and after 1.45 g of o-chlorobenzonitrile was added, the mixture was stirred in an argon gas stream at 100° C. for 1 hour. To the reaction mixture was added ice-water and the mixture was extracted with ethyl acetate. The extract was washed with water twice and dried over magnesium sulfate and the solvent was distilled off. The residue was crystallized from n-hexane-isopropyl ether to give 1.91 g of the title compound as white crystals, m.p. 88°-90° C.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.25 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].C(=O)([O-])[O-].[K+].[K+].Cl[C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[C:18]#[N:19]>CN(C=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[C:18]#[N:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
1.45 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.25 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred in an argon gas stream at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was preheated at 100° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from n-hexane-isopropyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)SC1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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